molecular formula C23H23NO6 B11010106 (2S)-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11010106
M. Wt: 409.4 g/mol
InChI Key: PBKLZGWBZVBQNV-NRFANRHFSA-N
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Description

The compound ({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is a complex organic molecule that belongs to the class of chromen derivatives It is characterized by the presence of a chromen ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl with acetic acid under acidic conditions to form the intermediate (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid . This intermediate is then reacted with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or alcohols in the presence of a base like .

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amides or esters.

Mechanism of Action

The mechanism of action of ({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The chromen ring system can intercalate with DNA, inhibiting the replication process . Additionally, the compound can bind to enzymes, blocking their active sites and preventing substrate binding . These interactions disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: is unique due to its specific substitution pattern on the chromen ring, which imparts distinct biological activities. The presence of both acetic acid and phenylacetic acid moieties enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C23H23NO6/c1-3-7-16-12-20(26)30-22-14(2)18(11-10-17(16)22)29-13-19(25)24-21(23(27)28)15-8-5-4-6-9-15/h4-6,8-12,21H,3,7,13H2,1-2H3,(H,24,25)(H,27,28)/t21-/m0/s1

InChI Key

PBKLZGWBZVBQNV-NRFANRHFSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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